Cas no 89912-16-3 (Formamide, N-[2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl]-)

Formamide, N-[2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl]- structure
89912-16-3 structure
Product name:Formamide, N-[2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl]-
CAS No:89912-16-3
MF:C25H23N3O
MW:381.46962
CID:585402
PubChem ID:71326868

Formamide, N-[2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Formamide, N-[2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl]-
    • N-[2-(1-tritylimidazol-4-yl)ethyl]formamide
    • DTXSID90755996
    • 89912-16-3
    • N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide
    • Inchi: InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29)
    • InChI Key: XXQHFFNZHOSKLV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O

Computed Properties

  • Exact Mass: 381.184112366g/mol
  • Monoisotopic Mass: 381.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9Ų
  • XLogP3: 4.4

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